2-[(4,5-Dimethyl-1,3-benzothiazol-2-yl)amino]-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one hydrobromide
Description
2-[(4,5-Dimethyl-1,3-benzothiazol-2-yl)amino]-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one hydrobromide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties
Properties
IUPAC Name |
2-[(4,5-dimethyl-1,3-benzothiazol-2-yl)amino]-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2OS.BrH/c1-13-7-10-19-20(14(13)2)23-21(25-19)22-12-18(24)17-9-8-15-5-3-4-6-16(15)11-17;/h7-11H,3-6,12H2,1-2H3,(H,22,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFDYQIILUQJEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NCC(=O)C3=CC4=C(CCCC4)C=C3)C.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,5-Dimethyl-1,3-benzothiazol-2-yl)amino]-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one hydrobromide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by cyclization of 2-aminothiophenol with appropriate aldehydes or ketones under acidic conditions.
Substitution Reactions:
Coupling with Tetrahydronaphthalene: The coupling of the benzothiazole derivative with 5,6,7,8-tetrahydronaphthalene can be performed using a Friedel-Crafts acylation reaction.
Formation of Hydrobromide Salt: The final step involves the conversion of the free base to its hydrobromide salt by treatment with hydrobromic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-[(4,5-Dimethyl-1,3-benzothiazol-2-yl)amino]-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one hydrobromide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biology: The compound is used in biological assays to study its effects on various cellular pathways.
Pharmacology: It is investigated for its potential as an anti-inflammatory and analgesic agent.
Mechanism of Action
The mechanism of action of 2-[(4,5-Dimethyl-1,3-benzothiazol-2-yl)amino]-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole ring is known to interact with various proteins, potentially inhibiting their activity and leading to therapeutic effects . The compound may also modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and 2-mercaptobenzothiazole share structural similarities.
Tetrahydronaphthalene Derivatives: Compounds like 1-tetralone and 2-tetralone are structurally related.
Uniqueness
2-[(4,5-Dimethyl-1,3-benzothiazol-2-yl)amino]-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one hydrobromide is unique due to the specific combination of the benzothiazole and tetrahydronaphthalene moieties, which may confer distinct biological activities and chemical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
